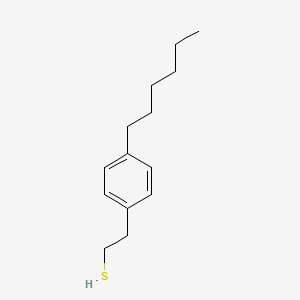

2-(4-Hexylphenyl)ethanethiol

Description

2-(4-Hexylphenyl)ethanethiol is a thiol-functionalized aromatic compound characterized by a hexyl-substituted phenyl ring attached to an ethanethiol backbone. Its hydrophobic hexyl chain and aromatic system likely influence solubility, reactivity, and molecular interactions compared to simpler thiol derivatives .

Properties

IUPAC Name |

2-(4-hexylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22S/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10,15H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFXCDMWOWLPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 4-hexylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically include the use of a polar solvent such as ethanol or methanol and heating the reaction mixture to reflux .

Another method involves the nucleophilic substitution of 4-hexylbenzyl bromide with sodium hydrosulfide (NaSH) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding alkanes.

Substitution: Thioethers.

Scientific Research Applications

2-(4-Hexylphenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Hexylphenyl)ethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(4-Hexylphenyl)ethanethiol and related compounds from the evidence:

Key Observations :

- Hydrophobicity: The hexylphenyl group in this compound enhances hydrophobicity compared to WR-1065 (polar amine) or 2-(2-Pyridyl)ethanethiol (heteroaromatic). This property may limit aqueous solubility but improve compatibility with nonpolar matrices .

- Electronic Effects : The electron-rich aromatic ring in this compound contrasts with the electron-withdrawing pyridyl group in 2-(2-Pyridyl)ethanethiol, affecting thiol reactivity and metal-binding affinity .

Solubility and Physicochemical Properties

- This compound : Predicted low water solubility due to the bulky hexylphenyl group; likely soluble in organic solvents (e.g., dichloromethane, toluene).

- 2-(Butylamino)ethanethiol: Exhibits pH-dependent solubility; protonation of the amine group enhances aqueous solubility under acidic conditions .

- 2-(2-Pyridyl)ethanethiol : Moderate water solubility due to pyridyl polarity, with solubility further modifiable via pH adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.